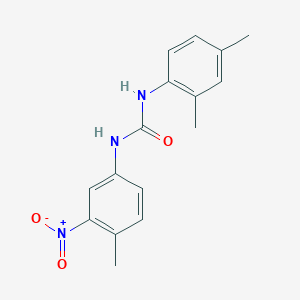
1-(2,4-Dimethylphenyl)-3-(4-methyl-3-nitrophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dimethylphenyl)-3-(4-methyl-3-nitrophenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)-3-(4-methyl-3-nitrophenyl)urea typically involves the reaction of 2,4-dimethylaniline with 4-methyl-3-nitroaniline in the presence of a carbonylating agent such as phosgene or triphosgene. The reaction is usually carried out under controlled conditions to ensure the formation of the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,4-Dimethylphenyl)-3-(4-methyl-3-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced urea derivatives.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of polymers, dyes, and other materials.
Wirkmechanismus
The mechanism of action of 1-(2,4-Dimethylphenyl)-3-(4-methyl-3-nitrophenyl)urea would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The nitro and methyl groups could play a role in its binding affinity and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,4-Dimethylphenyl)-3-phenylurea
- 1-(4-Methylphenyl)-3-(4-methyl-3-nitrophenyl)urea
- 1-(2,4-Dimethylphenyl)-3-(3-nitrophenyl)urea
Comparison
Compared to similar compounds, 1-(2,4-Dimethylphenyl)-3-(4-methyl-3-nitrophenyl)urea may exhibit unique properties due to the specific arrangement of substituents on the aromatic rings
Eigenschaften
CAS-Nummer |
76393-41-4 |
|---|---|
Molekularformel |
C16H17N3O3 |
Molekulargewicht |
299.32 g/mol |
IUPAC-Name |
1-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrophenyl)urea |
InChI |
InChI=1S/C16H17N3O3/c1-10-4-7-14(12(3)8-10)18-16(20)17-13-6-5-11(2)15(9-13)19(21)22/h4-9H,1-3H3,(H2,17,18,20) |
InChI-Schlüssel |
IGJUWNXGHSZYBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


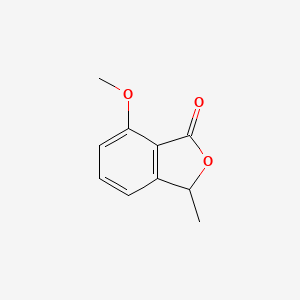
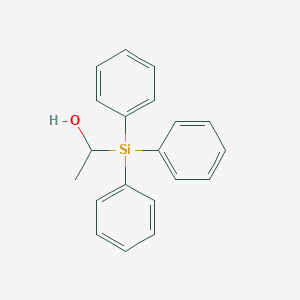


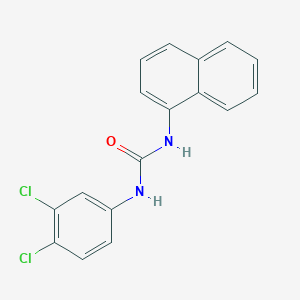


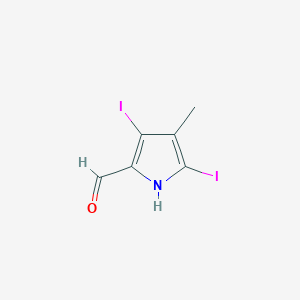
![4-(10-Methyl-8-phenyl-6-m-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol](/img/structure/B11947391.png)
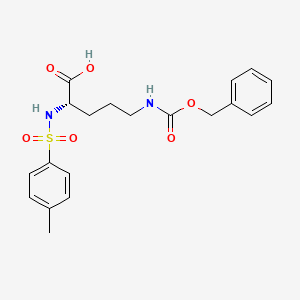


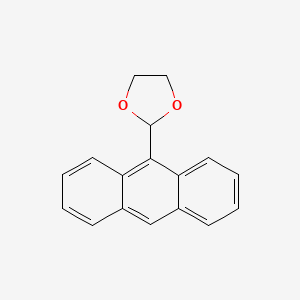
![2-nitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide](/img/structure/B11947426.png)
